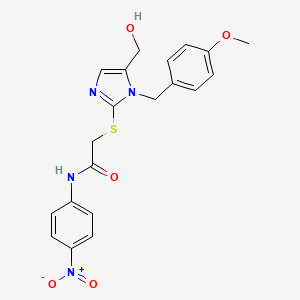

2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

This compound is a synthetic imidazole-based acetamide derivative featuring a hydroxymethyl group at the imidazole C5 position, a 4-methoxybenzyl substituent at N1, and a thioether-linked 4-nitrophenylacetamide moiety. The 4-nitrophenyl group introduces strong electron-withdrawing properties, while the 4-methoxybenzyl substituent may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-29-18-8-2-14(3-9-18)11-23-17(12-25)10-21-20(23)30-13-19(26)22-15-4-6-16(7-5-15)24(27)28/h2-10,25H,11-13H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQPJOUYBIPEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the thioether linkage: This step involves the reaction of the imidazole derivative with a thiol compound, often under mild conditions to prevent decomposition.

Attachment of the nitrophenyl group: This can be done through nucleophilic substitution reactions, where the nitrophenyl group is introduced using suitable electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitrophenyl group can be reduced to an amine under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. The unique structure of 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide allows it to target multiple pathways involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

- Case Study : A study demonstrated that similar imidazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, suggesting that our compound could have comparable effects .

Antibacterial Properties

Imidazole derivatives are also known for their antibacterial activity. The presence of the thioether group in this compound enhances its ability to penetrate bacterial membranes.

- Mechanism of Action : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Data Table: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

Imidazole compounds have been extensively studied for their antifungal properties, particularly against pathogenic fungi.

- Mechanism of Action : They often inhibit ergosterol synthesis, crucial for fungal cell membrane integrity.

- Case Study : Similar compounds have shown effectiveness against Candida species, indicating potential for our compound in treating fungal infections .

Neurological Applications

Recent studies suggest that imidazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioether linkage and nitrophenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazole-Acetamide Derivatives

Key Observations:

- Thioether Linkage : The target compound’s thioether bridge (vs. oxo or methylene groups in others) may enhance stability and modulate redox activity .

- Hydroxymethyl Group : Unique to the target compound, this polar group could improve aqueous solubility compared to methyl or phenyl substituents in analogues .

- 4-Nitrophenyl vs. Other Nitro Derivatives: The mono-nitro group in the target compound balances electron-withdrawing effects without the steric hindrance seen in 2,4-dinitrophenyl derivatives .

Pharmacological Activity

Key Insights:

- Anticancer Potential: The target compound’s hydroxymethyl and 4-methoxybenzyl groups may synergize to enhance cytotoxicity, similar to the 15.67 µg/mL IC₅₀ observed in ’s derivatives .

- Antimicrobial Activity : The 4-nitrophenyl group is associated with broad-spectrum antimicrobial effects, as seen in compound 4h (MIC = 6.25 µg/mL) .

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a novel imidazole derivative with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 428.46 g/mol. The structural components include an imidazole ring, a thioether linkage, and a nitrophenyl acetamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.46 g/mol |

| CAS Number | 899999-85-0 |

| Purity | ≥ 95% |

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HT-29 (colon cancer) cell lines, suggesting that it may act through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The thioether functionality in the compound is hypothesized to contribute to its antimicrobial activity. Preliminary tests have shown that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

The proposed mechanisms by which 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

- Disruption of Cell Signaling Pathways : The compound might interfere with signaling pathways critical for cell survival and proliferation.

Study 1: Anticancer Efficacy

In a controlled study involving various imidazole derivatives, the compound demonstrated an IC50 value of approximately 15 µM against HepG2 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy against E. coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding positions the compound as a promising candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.